![molecular formula C14H20N2O5 B13554649 Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)
Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate
Description
Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate (CAS: 655226-51-0) is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a 3-nitrophenyl aromatic ring, and a hydroxypropyl chain. Such features make it a valuable intermediate in pharmaceutical synthesis, particularly for modifying solubility and reactivity in drug candidates .
Properties
Molecular Formula |
C14H20N2O5 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)15-12(7-8-17)10-5-4-6-11(9-10)16(19)20/h4-6,9,12,17H,7-8H2,1-3H3,(H,15,18) |
InChI Key |
HABQSOAEHLQKKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate
General Synthetic Strategy
The synthesis of this compound generally involves the protection of an amino group as a carbamate followed by incorporation of the 3-nitrophenyl substituent on the propyl chain. The key step is the reaction of an appropriate amine or amino alcohol derivative with di-tert-butyl dicarbonate ((Boc)2O) or tert-butyl carbamate derivatives under mild conditions.
Specific Synthetic Routes
Reaction of 3-nitrophenyl propanol with tert-butyl carbamate
One established route involves the reaction of 3-nitrophenyl propanol with tert-butyl carbamate under controlled conditions to form the carbamate linkage. This method benefits from the availability of starting materials and allows for selective functionalization of the hydroxypropyl side chain with the nitrophenyl group.
Boc Protection of 3-hydroxy-1-(3-nitrophenyl)propylamine
Another common approach is the protection of the amino group of 3-hydroxy-1-(3-nitrophenyl)propylamine by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as potassium carbonate or sodium bicarbonate in solvents like glycerol or ethyl acetate. This reaction proceeds at room temperature with stirring until the amine is fully converted, as monitored by thin-layer chromatography (TLC). The product is then extracted and purified without requiring recrystallization or chromatography in some cases, yielding high purity carbamate.
Reaction Conditions and Optimization
- Solvent: Glycerol, ethyl acetate, or acetone are commonly used solvents. Glycerol is notable for its recyclability and environmental friendliness.
- Temperature: Reactions are typically performed at room temperature to 40 °C for optimal yields.
- Reaction Time: Complete conversion is usually achieved within a few hours (2–12 hours), depending on the scale and stirring efficiency.
- Base: Potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) are preferred bases to neutralize the acid generated and promote carbamate formation.
- Purification: Extraction with petroleum ether/ethyl acetate mixtures followed by drying over anhydrous sodium sulfate and solvent removal under reduced pressure.
Representative Experimental Procedure
Step | Reagents & Conditions | Description | Yield (%) |
---|---|---|---|
1 | 3-hydroxy-1-(3-nitrophenyl)propylamine (1 mmol) | Dissolved in glycerol (2 mL), stirred at room temperature | |
2 | Di-tert-butyl dicarbonate ((Boc)2O) (1 mmol) | Added dropwise, reaction continued with stirring | |
3 | Potassium carbonate (1.5 equiv) | Added to neutralize acid formed during reaction | |
4 | Stirring time | 6–12 hours, monitored by TLC until amine disappearance | |
5 | Extraction | Organic layer extracted with petroleum ether/ethyl acetate (9:1), dried over Na2SO4 | |
6 | Concentration under reduced pressure | Solvent removed to yield crude product | 85–95 |
7 | Purification | In many cases, pure product obtained without recrystallization or chromatography |
Analysis of Preparation Methods
Advantages
- Mild Reaction Conditions: The use of room temperature and mild bases avoids degradation of sensitive groups such as the nitro substituent.
- High Yields: Typical yields range from 85% to 95%, indicating efficient conversion.
- Simple Purification: The process often avoids complex chromatographic steps, facilitating scale-up.
- Green Chemistry Aspects: Use of glycerol as a solvent allows recycling and reduces environmental impact.
Limitations
- Sensitivity to Hydrolysis: Carbamate groups can hydrolyze under strong acidic or basic conditions, requiring careful handling.
- Multi-step Synthesis: Incorporation of the nitrophenyl group may require prior synthesis or availability of substituted precursors.
- Scale-up Challenges: While lab-scale synthesis is straightforward, industrial scale-up demands stringent quality control and optimized reactor conditions.
Comparative Data Table of Preparation Methods
Method | Starting Materials | Solvent | Base | Temperature | Time | Yield (%) | Purification | Notes |
---|---|---|---|---|---|---|---|---|
Boc protection of 3-hydroxy-1-(3-nitrophenyl)propylamine | 3-hydroxy-1-(3-nitrophenyl)propylamine, (Boc)2O | Glycerol | K2CO3 | RT | 6–12 hours | 85–95 | Extraction, drying | Mild, green solvent |
Reaction of 3-nitrophenyl propanol with tert-butyl carbamate | 3-nitrophenyl propanol, tert-butyl carbamate | Ethyl acetate | NaHCO3 | RT–40 °C | 4–8 hours | 80–90 | Extraction, recrystallization | Requires pure precursors |
Intramolecular decarboxylative amination (related carbamates) | Alkanoyloxycarbamates | Acetonitrile | Cs2CO3 | 100 °C | 1 hour | 81 | Silica gel chromatography | Higher temperature, base sensitive |
Research Findings and Applications
- The compound serves as a key intermediate in the synthesis of antiviral agents, particularly HIV protease inhibitors, where the carbamate moiety and nitrophenyl group contribute to biological activity.
- Studies have demonstrated that the nitrophenyl substitution enhances binding affinity to viral proteases compared to unsubstituted analogs.
- The preparation methods described enable the efficient production of this intermediate with high stereochemical purity, critical for downstream pharmacological efficacy.
- Interaction studies suggest potential for enzyme inhibition and receptor binding, supporting its role in drug design.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various functionalized carbamates and other derivatives.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its derivatives are being explored for their therapeutic properties.
Industry: In the industrial sector, tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be beneficial in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and synthetic relevance.
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Analogs
Compound Name (CAS) | Substituents/Modifications | Similarity Score | Key Features |
---|---|---|---|
Target: 655226-51-0 | 3-Nitrophenyl, hydroxypropyl, Boc | - | Nitro group at meta position, hydroxy chain |
(S)-Methyl 3-((Boc)amino)-3-(3-nitrophenyl)propanoate (1027769-29-4) | Methyl ester, Boc, 3-nitrophenyl | 0.97 | Ester replaces carbamate; similar aromatic |
Ethyl (1-(4-nitrophenyl)-3-oxo-3-phenylpropyl)carbamate (119744-44-4) | 4-Nitrophenyl, ketone, ethyl carbamate | 0.84 | Para-nitro, ketone functionality |
tert-Butyl (3-(4-nitrophenyl)propyl)carbamate (1359656-25-9) | 4-Nitrophenyl, propyl chain (no hydroxy) | 0.82 | Alkyl chain lacks hydroxyl group |
tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate (N/A) | Cyclobutyl ring, 4-nitrophenyl | 0.81 | Rigid cyclobutyl substituent |
Key Observations :
- Positional Isomerism: The 3-nitrophenyl group in the target compound vs.
- Functional Group Impact: Replacing the carbamate with an ester (1027769-29-4) increases susceptibility to hydrolysis, whereas the hydroxy group in the target enhances hydrophilicity compared to non-hydroxylated analogs (1359656-25-9) .
- Ring Systems : Cyclobutyl-containing analogs introduce conformational rigidity, which may affect binding affinity in biological targets compared to the flexible hydroxypropyl chain in the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Compound (CAS) | Melting Point (°C) | Solubility | pKa (Predicted) | Molecular Weight (g/mol) |
---|---|---|---|---|
Target (655226-51-0) | Not reported | Likely polar organic solvents | ~11.94* | ~308.3 |
191226-98-9 (Analog) | 166–168 | Acetone, CH₂Cl₂, EtOAc | 11.94 | 567.7 |
1027769-29-4 (Analog) | Not reported | Similar to target | ~10.5–12.0 | 350.3 |
1359656-25-9 (Analog) | Not reported | Low polarity solvents | ~12.0 | 294.3 |
Key Observations :
- Solubility: The hydroxy group in the target compound improves solubility in polar solvents (e.g., EtOAc, DMSO) compared to non-hydroxylated analogs like 1359656-25-9, which may favor hydrophobic environments .
- Thermal Stability : The analog 191226-98-9 exhibits a high melting point (166–168°C), likely due to its sulfonamide group and crystalline packing, whereas the target compound’s melting point remains unreported but may be lower due to less rigidity .
Biological Activity
Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, biological activity, and relevant research findings.
Structural Characteristics
The compound has the following molecular features:
- Molecular Formula : C14H20N2O3
- Molecular Weight : Approximately 264.33 g/mol
- Physical State : Typically encountered as a white solid
- Solubility : Soluble in organic solvents like acetone and ethyl acetate
- Melting Point : Approximately 166-168 °C
The unique structure includes a tert-butyl group, a hydroxyl group, and a nitrophenyl moiety, which contribute to its biological properties and potential interactions with various biological targets such as enzymes and receptors involved in disease pathways.
Synthesis
The synthesis of this compound involves multiple steps that allow for the incorporation of various functional groups. This multi-step process enhances the compound's biological properties and its application in organic synthesis and medicinal chemistry.
Antiviral Properties
Research indicates that compounds structurally related to this compound exhibit notable antiviral activity. Specifically, they have shown promise in inhibiting proteases essential for viral replication, which is particularly relevant for developing antiviral therapies targeting viruses such as HIV.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could potentially be effective in cancer treatment strategies.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Antiviral Activity : A study on related carbamates indicated their effectiveness in inhibiting viral replication, suggesting a mechanism involving the disruption of protease activity necessary for viral maturation.
- Cytotoxicity Against Cancer Cells : Research demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including HL60 (leukemia), MDA-MB-231 (breast cancer), and LNCaP (prostate cancer). Notably, one derivative showed an IC50 value of 11 μM against LNCaP cells, indicating a strong selective toxicity towards cancer cells compared to normal cells .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate | C14H21NO3 | Lacks nitro substituent; used in similar applications |
Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-(isobutyl(4-nitrophenyl)sulfonyl)amino]propyl]carbamate | C18H25N3O4S | More complex structure; utilized in HIV protease inhibition |
Tert-butyl [(2S,3R)-3-hydroxy-4-(N-isobutyl-4-nitro-phenylsulfonamido)-1-phenylbutan-2-yl]carbamate | C18H26N2O5S | Similar biological activity; different substituents |
The presence of the nitrophenol substitution in this compound enhances its potential biological activity compared to other carbamates lacking such groups.
Q & A
Q. Advanced
- NMR Spectroscopy : H and C NMR identify key functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm) and confirm nitro-group positioning on the phenyl ring .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving discrepancies in bond angles or stereochemistry. For example, SHELX algorithms analyze torsion angles (e.g., C–N–C–O in carbamate groups) to validate spatial arrangements . Contradictions in data may arise from polymorphism; repeating crystallizations under varied solvents (e.g., ethanol vs. hexane) can clarify .
What role does the 3-nitrophenyl substituent play in modulating biological activity?
Advanced
The 3-nitrophenyl group enhances electron-withdrawing effects, increasing carbamate stability and influencing interactions with biological targets (e.g., enzyme active sites). Comparative studies with analogs (e.g., 3-chlorophenyl or 4-fluorophenyl derivatives) show nitro groups improve binding affinity to nitroreductases or cytochrome P450 enzymes, critical in prodrug activation . Computational docking (e.g., AutoDock Vina) predicts nitro-group orientation in hydrophobic pockets, guiding structure-activity relationship (SAR) studies .
How can reaction pH and temperature be optimized to minimize side products during synthesis?
Q. Advanced
- pH Control : Maintaining pH 8–9 (via triethylamine) prevents premature hydrolysis of tert-butyl chloroformate. Excess base (>1.5 eq.) risks saponification of the carbamate .
- Temperature : Reactions at 0–5°C reduce thermal degradation, while gradual warming to room temperature ensures complete amine activation. Side products like urea derivatives form at >30°C due to carbamate rearrangement .
- Monitoring : Thin-layer chromatography (TLC, hexane:ethyl acetate 3:1) tracks reaction progress; high-performance liquid chromatography (HPLC) quantifies impurities .
What computational tools predict the hydrolytic stability of this carbamate in biological systems?
Advanced
Density Functional Theory (DFT) calculates hydrolysis activation energies, identifying vulnerable sites (e.g., carbamate carbonyl). Software like Gaussian 16 models solvation effects (water as solvent) to simulate enzymatic cleavage. Molecular dynamics (MD) simulations (e.g., GROMACS) predict interactions with esterases, highlighting nitro-group contributions to half-life extension . Experimental validation via LC-MS in phosphate-buffered saline (pH 7.4, 37°C) correlates with computational results .
How do steric effects from the tert-butyl group influence crystallization behavior?
Advanced
The bulky tert-butyl group disrupts crystal packing, often leading to low-melting-point polymorphs or amorphous solids. Co-crystallization agents (e.g., succinic acid) improve lattice formation by hydrogen-bonding with the carbamate’s NH group . ORTEP-3 visualizes steric clashes; SHELXL refines occupancy factors for disordered tert-butyl conformers . Differential Scanning Calorimetry (DSC) identifies metastable phases, guiding solvent selection for recrystallization .
What strategies mitigate toxicity risks during in vitro biological assays?
Q. Advanced
- Prodrug Design : Masking the nitro group (e.g., reducing to amine post-administration) reduces cytotoxicity. Enzymatic activation studies (e.g., nitroreductase assays) validate selectivity .
- Dose Optimization : IC values derived from MTT assays on HEK293 cells identify non-toxic thresholds (typically <50 µM) .
- Metabolite Analysis : LC-MS/MS detects nitroso or hydroxylamine intermediates, which are genotoxic; structural modifications (e.g., fluorination) block reactive metabolites .
How does the compound’s logP value affect its pharmacokinetic profile?
Advanced
The calculated logP (≈2.5, via ChemDraw) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Molecular dynamics simulations (e.g., Schrödinger’s QikProp) predict blood-brain barrier penetration (BBB score >2), relevant for CNS-targeted studies. Comparative logP analysis with 3-chlorophenyl analogs (logP ≈3.1) shows nitro groups enhance solubility but reduce bioavailability .
What catalytic systems enable selective functionalization of the hydroxypropyl chain?
Q. Advanced
- Oxidation : TEMPO/NaClO oxidizes the 3-hydroxy group to a ketone, useful for Schiff base formation. Catalyst loading (5 mol%) and pH 10 (borate buffer) maximize selectivity .
- Esterification : Mitsunobu reaction (DIAD, PPh) converts the hydroxyl to ethers or esters without affecting the nitro group .
- Protection : TBDMSCl protects the hydroxyl, enabling subsequent carbamate deprotection (TFA) for modular synthesis .
How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
Q. Advanced
- Metabolic Stability : Microsomal incubation (human liver microsomes) identifies rapid clearance pathways (e.g., CYP3A4-mediated oxidation). Co-administering inhibitors (e.g., ketoconazole) improves in vivo correlation .
- Plasma Protein Binding : Equilibrium dialysis quantifies free fraction disparities; nitro groups increase albumin binding, reducing effective concentrations .
- Species Variability : Comparative pharmacokinetics in rodents vs. primates adjust dosing regimens. Allometric scaling models bridge interspecies differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.